Cas no 2138357-67-0 (methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate)

Methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoroethyl group and a 4-fluorophenyl moiety, which may enhance metabolic stability and bioavailability. The presence of an amino group at the 5-position and a carboxylate ester at the 3-position offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. This compound's unique combination of fluorine substituents and a pyrazole core could contribute to improved binding affinity and selectivity in target interactions. Its physicochemical properties may also favor solubility and permeability, supporting its utility in drug discovery programs.
methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate structure
2138357-67-0 structure
Product name:methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
CAS No:2138357-67-0
MF:C13H11F4N3O2
MW:317.238956689835
CID:6051983
PubChem ID:165748908

methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-1121076
    • methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
    • 2138357-67-0
    • Inchi: 1S/C13H11F4N3O2/c1-22-12(21)10-9(6-13(15,16)17)11(18)20(19-10)8-4-2-7(14)3-5-8/h2-5H,6,18H2,1H3
    • InChI Key: MNBMGYJLHGTTCS-UHFFFAOYSA-N
    • SMILES: FC(CC1C(C(=O)OC)=NN(C2C=CC(=CC=2)F)C=1N)(F)F

Computed Properties

  • Exact Mass: 317.07873925g/mol
  • Monoisotopic Mass: 317.07873925g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 70.1Ų

methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1121076-5g
2138357-67-0 95%
5g
$2110.0 2023-10-27
Enamine
EN300-1121076-0.05g
2138357-67-0 95%
0.05g
$612.0 2023-10-27
Enamine
EN300-1121076-5.0g
2138357-67-0
5g
$2110.0 2023-06-09
Enamine
EN300-1121076-0.25g
2138357-67-0 95%
0.25g
$670.0 2023-10-27
Enamine
EN300-1121076-2.5g
2138357-67-0 95%
2.5g
$1428.0 2023-10-27
Enamine
EN300-1121076-0.5g
2138357-67-0 95%
0.5g
$699.0 2023-10-27
Enamine
EN300-1121076-1g
2138357-67-0 95%
1g
$728.0 2023-10-27
Enamine
EN300-1121076-1.0g
2138357-67-0
1g
$728.0 2023-06-09
Enamine
EN300-1121076-10g
2138357-67-0 95%
10g
$3131.0 2023-10-27
Enamine
EN300-1121076-0.1g
2138357-67-0 95%
0.1g
$640.0 2023-10-27

Additional information on methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Comprehensive Guide to Methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS No. 2138357-67-0)

Methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS No. 2138357-67-0) is a specialized pyrazole derivative with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities. The presence of both fluoro and trifluoroethyl groups enhances its unique chemical properties, making it a valuable intermediate in drug discovery and development.

The molecular structure of methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with an amino group, a fluorophenyl moiety, and a trifluoroethyl group. These functional groups contribute to its reactivity and potential applications. Researchers are particularly interested in its role as a building block for more complex molecules, especially in the development of kinase inhibitors and antimicrobial agents.

One of the key advantages of this compound is its versatility in medicinal chemistry. The 5-amino pyrazole core is a common scaffold in many bioactive molecules, and the addition of the 4-fluorophenyl and 2,2,2-trifluoroethyl groups can modulate the compound's pharmacokinetic properties. This makes it an attractive candidate for researchers exploring new treatments for diseases such as cancer, inflammation, and infectious diseases.

In recent years, the demand for fluorinated compounds like methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has surged due to their enhanced stability and bioavailability. Fluorination is a popular strategy in drug design, as it can improve metabolic stability and binding affinity. This compound's trifluoroethyl group is particularly noteworthy, as it is often used to fine-tune the lipophilicity and electronic properties of drug candidates.

The synthesis of methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions, including condensation and cyclization processes. Researchers are continually optimizing these synthetic routes to improve yields and reduce environmental impact. Green chemistry principles are increasingly being applied to the production of such compounds, aligning with global trends toward sustainable and eco-friendly manufacturing.

Beyond pharmaceuticals, this compound also holds promise in agrochemical research. Pyrazole derivatives are known for their herbicidal, fungicidal, and insecticidal properties. The unique combination of fluoro and trifluoroethyl substituents in methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate could lead to the development of novel crop protection agents with improved efficacy and reduced environmental toxicity.

For researchers and manufacturers, sourcing high-quality methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is critical. Reputable suppliers provide detailed analytical data, including HPLC, NMR, and mass spectrometry results, to ensure purity and consistency. Proper storage conditions, such as protection from light and moisture, are essential to maintain the compound's stability over time.

The future of methyl 5-amino-1-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate looks promising, with ongoing research exploring its potential in various fields. As the scientific community continues to uncover new applications for fluorinated pyrazole derivatives, this compound is likely to play a pivotal role in advancing both pharmaceutical and agrochemical innovations. Stay updated with the latest developments to leverage its full potential in your research projects.

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